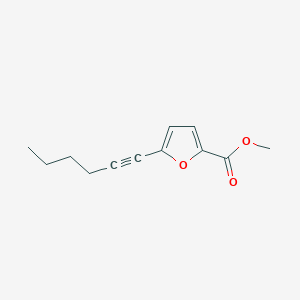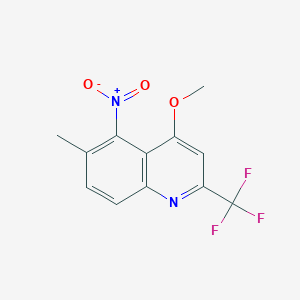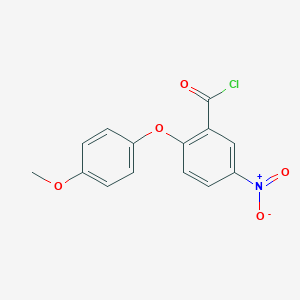
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, also known as CME, is a synthetic compound that has been widely used in scientific research. It is a derivative of natural compound curcumin, which is found in the spice turmeric. CME is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is not fully understood. However, it has been proposed that 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exerts its effects by modulating various signaling pathways in the body. For example, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. In addition, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in lab experiments is its low toxicity. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to be non-toxic at concentrations up to 50 μM. Another advantage of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is its stability. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is stable in solution for up to 24 hours at room temperature. However, one limitation of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is its poor solubility in water. This can be overcome by using organic solvents such as DMSO or ethanol.
Future Directions
There are several future directions for the study of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone. One area of research is the development of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone analogs with improved solubility and potency. Another area of research is the investigation of the effects of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone on other signaling pathways in the body. Additionally, the potential therapeutic applications of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in diseases such as Alzheimer's and Parkinson's disease should be further explored. Finally, the safety and efficacy of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in human clinical trials should be investigated.
Synthesis Methods
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone can be synthesized by reacting 2,5-dihydroxy-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The reaction yields 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone as a yellow crystalline solid. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
163980-43-6 |
|---|---|
Product Name |
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone |
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO4/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3,11-12H,4H2,1H3 |
InChI Key |
WWVYDFRCBNAZBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)O)C(=O)CCl)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)CCl)O |
synonyms |
Ethanone, 2-chloro-1-(2,5-dihydroxy-4-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



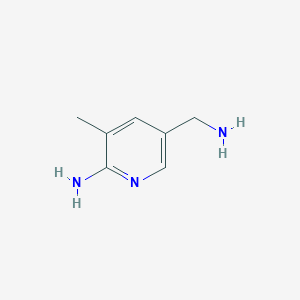

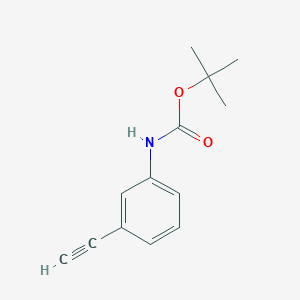
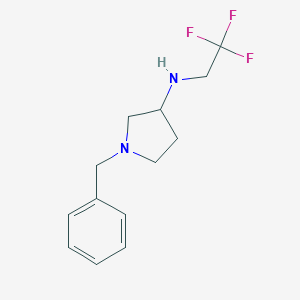
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
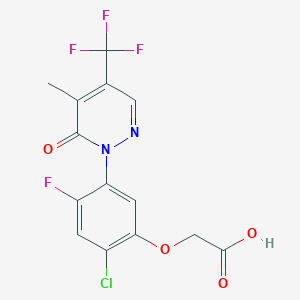
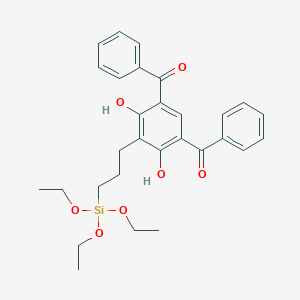
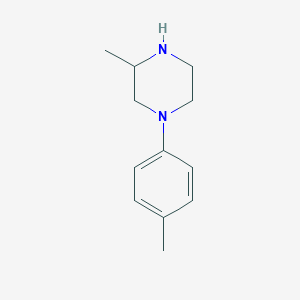
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)

